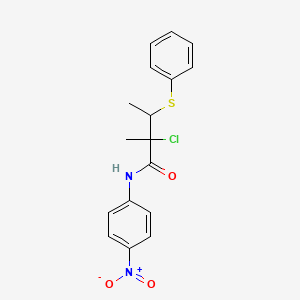
2-Chloro-2-methyl-N-(4-nitrophenyl)-3-(phenylsulfanyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-methyl-N-(4-nitrophenyl)-3-(phenylsulfanyl)butanamide is an organic compound that features a complex structure with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-methyl-N-(4-nitrophenyl)-3-(phenylsulfanyl)butanamide typically involves multi-step organic reactions. One possible synthetic route could start with the chlorination of a suitable precursor, followed by nitration and subsequent amide formation. The reaction conditions may include the use of chlorinating agents like thionyl chloride, nitrating agents such as nitric acid, and amide formation using amine derivatives under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-methyl-N-(4-nitrophenyl)-3-(phenylsulfanyl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Tin(II) chloride, hydrochloric acid, and reflux conditions.
Substitution: Amine or thiol nucleophiles, solvents like ethanol or dichloromethane, and mild heating.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or thioethers.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-2-methyl-N-(4-nitrophenyl)-3-(phenylsulfanyl)butanamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-2-methyl-N-(4-nitrophenyl)butanamide: Lacks the phenylsulfanyl group.
2-Chloro-2-methyl-N-(4-aminophenyl)-3-(phenylsulfanyl)butanamide: Contains an amine group instead of a nitro group.
2-Chloro-2-methyl-N-(4-nitrophenyl)-3-(methylsulfanyl)butanamide: Contains a methylsulfanyl group instead of a phenylsulfanyl group.
Uniqueness
2-Chloro-2-methyl-N-(4-nitrophenyl)-3-(phenylsulfanyl)butanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the phenylsulfanyl group, in particular, may enhance its interactions with biological targets or influence its chemical stability.
Propriétés
Numéro CAS |
83375-52-4 |
|---|---|
Formule moléculaire |
C17H17ClN2O3S |
Poids moléculaire |
364.8 g/mol |
Nom IUPAC |
2-chloro-2-methyl-N-(4-nitrophenyl)-3-phenylsulfanylbutanamide |
InChI |
InChI=1S/C17H17ClN2O3S/c1-12(24-15-6-4-3-5-7-15)17(2,18)16(21)19-13-8-10-14(11-9-13)20(22)23/h3-12H,1-2H3,(H,19,21) |
Clé InChI |
WYNHJLOAEVLYDI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])Cl)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[2-(4-methylphenoxy)ethyl]silane](/img/structure/B14411862.png)

![8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro-](/img/structure/B14411876.png)
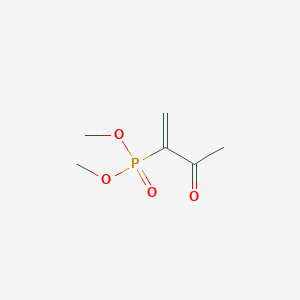


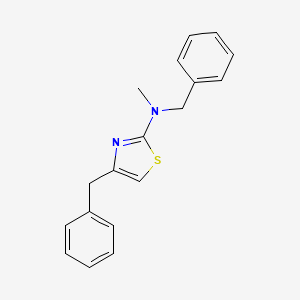

![N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine](/img/structure/B14411909.png)

![(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]](/img/structure/B14411927.png)
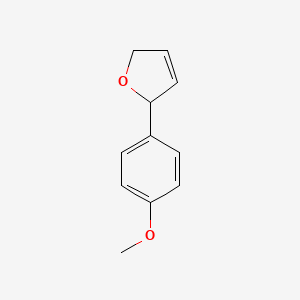
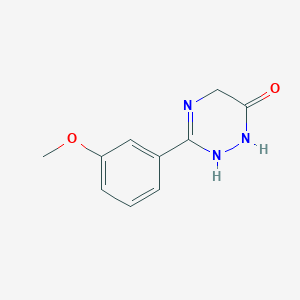
![Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14411950.png)
